Ethanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt is a chemical compound with the molecular formula C11H17NO3S.K. It is known for its unique structure, which includes an ethanesulfonic acid group and an ethyl(3-methylphenyl)amino group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt typically involves the reaction of ethanesulfonic acid with 2-(ethyl(3-methylphenyl)amino). The reaction conditions often include the use of a suitable solvent and a base to facilitate the formation of the potassium salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where the ethanesulfonic acid group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Wirkmechanismus
The mechanism of action of ethanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other ethanesulfonic acid derivatives and amine-containing compounds. Examples include:
- Ethanesulfonic acid, 2-(methylphenyl)amino-, potassium salt
- Ethanesulfonic acid, 2-(ethylphenyl)amino-, potassium salt .
Uniqueness
Ethanesulfonic acid, 2-(ethyl(3-methylphenyl)amino)-, potassium salt is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial processes .
Eigenschaften
CAS-Nummer |
71673-17-1 |
---|---|
Molekularformel |
C11H16KNO3S |
Molekulargewicht |
281.42 g/mol |
IUPAC-Name |
potassium;2-(N-ethyl-3-methylanilino)ethanesulfonate |
InChI |
InChI=1S/C11H17NO3S.K/c1-3-12(7-8-16(13,14)15)11-6-4-5-10(2)9-11;/h4-6,9H,3,7-8H2,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
GVANRBJVLAKOEE-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.